molecular formula C16H22N2O2 B7635794 N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No. B7635794
M. Wt: 274.36 g/mol
InChI Key: SPQFEFMUZHNYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, also known as ADOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme ribonucleotide reductase, which plays a crucial role in DNA synthesis and repair. In

Mechanism of Action

N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide works by inhibiting the activity of ribonucleotide reductase, which is an essential enzyme involved in the synthesis of deoxyribonucleotides, the building blocks of DNA. By blocking this enzyme, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide prevents the production of new DNA, which can lead to cell death. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to be a potent inhibitor of ribonucleotide reductase, with an IC50 value of approximately 10 nM.
Biochemical and Physiological Effects:
In addition to its role as an inhibitor of ribonucleotide reductase, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and it has also been shown to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has also been shown to have anti-inflammatory and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide in lab experiments is its high potency as an inhibitor of ribonucleotide reductase. This allows for the use of lower concentrations of the compound, which can reduce the risk of off-target effects. However, N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is also highly toxic and can cause significant damage to normal cells at high concentrations. This can limit its usefulness in certain experiments and may require the use of alternative inhibitors or lower concentrations of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide.

Future Directions

There are several areas of future research that could be explored with regard to N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide. One area of interest is the development of more potent and selective inhibitors of ribonucleotide reductase, which could have greater therapeutic potential for the treatment of cancer and other diseases. Another area of interest is the identification of new targets for N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, which could expand its potential applications in scientific research. Finally, further studies are needed to better understand the mechanisms of action and potential side effects of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, which could inform the development of safer and more effective therapies.

Synthesis Methods

The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves several steps, including the reaction of adamantyl chloride with sodium azide, followed by the reaction of the resulting compound with methyl acrylate. The final step involves the reaction of the intermediate product with oxalyl chloride and dimethylamine. The synthesis of N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been widely used in scientific research as a tool to study the role of ribonucleotide reductase in DNA synthesis and repair. It has also been investigated as a potential therapeutic agent for the treatment of cancer, viral infections, and other diseases. N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.

properties

IUPAC Name

N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-9-14(10(2)20-18-9)15(19)17-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQFEFMUZHNYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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